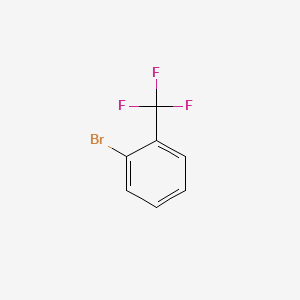

2-Bromobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXUNIMBRXGNEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059939 | |

| Record name | Benzene, 1-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392-83-6 | |

| Record name | 1-Bromo-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000392836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-2-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-α,α,α-trifluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to 2-Bromobenzotrifluoride (CAS 392-83-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Bromobenzotrifluoride, a versatile chemical intermediate. It covers its physicochemical properties, spectroscopic data, safety and handling protocols, and detailed experimental procedures for its synthesis and application in organic synthesis.

Physicochemical Properties

This compound, also known as 2-Bromo-α,α,α-trifluorotoluene, is a colorless to yellow or brown liquid.[1][2] It is a key building block in the synthesis of pharmaceuticals and agrochemicals due to its unique combination of a bromo group, suitable for cross-coupling reactions, and a trifluoromethyl group, which can enhance the metabolic stability and lipophilicity of target molecules.[1] The core physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 392-83-6 | [1] |

| Molecular Formula | C₇H₄BrF₃ | [1] |

| Molecular Weight | 225.01 g/mol | [1] |

| Appearance | Clear, colorless to yellow/brown liquid | [1][2][3] |

| Boiling Point | 167-168 °C (lit.) / 171 °C | [1] |

| Density | 1.652 g/mL at 25 °C (lit.) / 1.67 g/mL | [1] |

| Refractive Index (n²⁰/D) | 1.482 (lit.) / 1.4805-1.4835 @ 20°C | [3] |

| Flash Point | 52 °C (125.6 °F) - closed cup | |

| Purity | ≥97.5% to 99% (GC) | [1][3] |

Spectroscopic Data Analysis

While raw spectral data is best sourced from dedicated databases, this section provides an analysis of the expected spectral features for this compound, crucial for its identification and characterization.[4][5]

2.1 ¹H NMR Spectroscopy The ¹H NMR spectrum will show complex signals in the aromatic region (typically δ 7.0-8.0 ppm). Due to the ortho-substitution pattern, the four aromatic protons will form a complex multiplet system. The electron-withdrawing nature of both the bromine and trifluoromethyl groups will generally shift these protons downfield compared to unsubstituted benzene.

2.2 ¹³C NMR Spectroscopy The ¹³C NMR spectrum will display seven distinct signals:

-

Aromatic Carbons: Six signals are expected in the aromatic region (approx. δ 120-140 ppm). The carbon attached to the bromine (C-Br) and the carbon attached to the trifluoromethyl group (C-CF₃) will have characteristic chemical shifts.

-

Trifluoromethyl Carbon: The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically in the range of δ 120-130 ppm. The C-F coupling constant is characteristically large.[6]

2.3 Infrared (IR) Spectroscopy The IR spectrum provides information about the functional groups present. Key expected absorption peaks include:

-

C-F Stretch: Strong, characteristic absorptions for the CF₃ group are expected in the 1350-1100 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

-

C-Br Stretch: Found in the fingerprint region, typically between 600-500 cm⁻¹.[7]

Solubility Profile

Quantitative solubility data is not widely published. However, based on its chemical structure (a halogenated aromatic hydrocarbon) and its common use in organic synthesis, a qualitative solubility profile can be predicted. It is expected to be miscible with a wide range of common organic solvents and immiscible with water.[8]

| Solvent Class | Representative Solvents | Predicted Solubility |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | Soluble / Miscible |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Soluble / Miscible |

| Polar Aprotic (High Polarity) | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF) | Soluble / Miscible |

| Polar Protic | Ethanol, Methanol | Soluble |

| Aqueous | Water | Insoluble |

Safety and Handling

This compound is a flammable liquid and causes skin and eye irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn. Work should be conducted in a well-ventilated fume hood.

| Hazard Information | Details | Source(s) |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| Storage | Store in a well-ventilated place. Keep cool. Flammables area. | |

| Incompatible Materials | Strong oxidizing agents, Strong bases. |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in a cornerstone C-C bond-forming reaction are provided below.

5.1 Synthesis via Sandmeyer Reaction

This protocol details the synthesis of this compound from 2-(trifluoromethyl)benzenamine.

Methodology:

-

Diazotization: To a suitable reaction vessel, add 970 mL of hydrobromic acid (40%). While stirring, slowly add 308 g (1.9 mol) of 2-(trifluoromethyl)benzenamine.

-

Cool the mixture to 0 °C using an ice bath.

-

Prepare a solution of 140 g (2.03 mol) of sodium nitrite in 325 mL of water.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

After the addition is complete, continue stirring for an additional 20 minutes while maintaining the low temperature.

-

Sandmeyer Reaction: In a separate 2 L four-neck flask, prepare a suspension of 23.5 g (0.16 mol) of cuprous bromide in 65 mL of hydrobromic acid (40%).

-

Stir this suspension vigorously at room temperature.

-

Pour the previously prepared diazonium salt solution into the cuprous bromide suspension. A large amount of gas will be generated.

-

After the addition is complete, continue stirring for 20 minutes.

-

Work-up and Purification: Transfer the reaction mixture to a separatory funnel. The lower organic layer contains the product.

-

Wash the organic layer with a basic solution (e.g., sat. NaHCO₃) followed by water.

-

Perform a simple distillation on the crude product to obtain this compound as a yellow liquid. (Expected yield: ~89%).

5.2 Application in Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction between this compound and an arylboronic acid.[9][10][11]

Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as K₂CO₃ (3.0 mmol, 3.0 eq).[9]

-

Add the palladium catalyst, for example, Pd(OAc)₂ (0.01 mmol, 1 mol%), and a suitable ligand like triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system. A common choice is a mixture of an organic solvent and water, such as dioxane/water (4:1, 5 mL).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent like ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

6.1 Synthesis Pathway Diagram

Caption: Synthesis of this compound via Sandmeyer Reaction.

6.2 Experimental Workflow Diagram

Caption: General Workflow for Suzuki-Miyaura Coupling.

References

- 1. rsc.org [rsc.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. spectrabase.com [spectrabase.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 2-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 520983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 2-Bromobenzotrifluoride (CAS No. 392-83-6), a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document consolidates key data into a structured format, outlines general experimental protocols for property determination, and presents a logical workflow for these analyses.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

Table 1: General and Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrF₃ | [1][2] |

| Molecular Weight | 225.01 g/mol | [1][2] |

| Appearance | Clear, colorless to pale-yellow or brown liquid | [1] |

| CAS Number | 392-83-6 | [1][3] |

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Source(s) |

| Density | 1.652 g/mL | at 25 °C | [3] |

| Boiling Point | 167-168 °C | (lit.) | |

| Melting Point | Not available | - | |

| Refractive Index | 1.482 | n20/D (lit.) | [3] |

| Solubility | Insoluble in water; Soluble in organic solvents. | Room Temperature | [4][5] |

| Flash Point | 52 °C (125.6 °F) | closed cup |

Experimental Protocols

Detailed experimental methodologies for determining the key physicochemical properties of liquid compounds like this compound are outlined below. These are generalized protocols and may require optimization for this specific substance.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

-

Preparation: The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

Calibration: The pycnometer is filled with a reference liquid of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and its mass is weighed (m₂). The volume of the pycnometer (V) is calculated.

-

Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. Its mass is then weighed (m₃).

-

Calculation: The density (ρ) of the sample is calculated using the formula: ρ = (m₃ - m₁) / V.

Determination of Boiling Point

The boiling point can be determined by distillation or using a micro-boiling point apparatus.[6]

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask or a small test tube. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus or just above the liquid surface in the micro setup.

-

Heating: The sample is heated gently.

-

Observation: The temperature at which the liquid boils and its vapor condenses on the thermometer bulb, resulting in a stable temperature reading, is recorded as the boiling point.[6]

Determination of Refractive Index

A refractometer (e.g., an Abbé refractometer) is used to measure the refractive index.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the following method.[6]

-

Preparation: A known volume of the solvent (e.g., water, ethanol, acetone) is placed in a vial at a constant temperature.

-

Titration: this compound is added dropwise to the solvent with constant stirring until a persistent cloudiness (for insoluble/partially soluble) or saturation is observed.

-

Quantification: The amount of solute added is determined to express the solubility, often in terms of g/100 mL of solvent. For immiscible liquids, the formation of two distinct layers indicates insolubility.[6]

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of the physicochemical properties of a liquid compound like this compound.

Caption: Experimental workflow for determining physicochemical properties.

References

An In-depth Technical Guide to 2-Bromobenzotrifluoride: Physicochemical Properties

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromobenzotrifluoride, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and material science who utilize this compound as a versatile building block in organic synthesis.

Physicochemical Data of this compound

This compound, also known as 2-Bromo-α,α,α-trifluorotoluene, is a colorless to light brown liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below. The compound is widely used in the synthesis of pharmaceuticals and agrochemicals due to the presence of the trifluoromethyl group.[2]

| Property | Value |

| Molecular Formula | C₇H₄BrF₃ |

| Molecular Weight | 225.01 g/mol [2] |

| Appearance | Clear colorless to brown liquid[1] |

| Boiling Point | 167-168 °C (lit.)[1][3][4] |

| 171 °C[2][5] | |

| Density | 1.652 g/mL at 25 °C (lit.)[1][3] |

| 1.67 g/mL[2] | |

| Refractive Index | n20/D 1.482 (lit.)[1][3][4] |

| Flash Point | 51 °C[5] |

| 52 °C - closed cup | |

| 125 °F[1] | |

| Storage Temperature | 2-8°C, sealed in dry conditions[1] |

| Room Temperature[5] |

Experimental Protocol: Determination of Boiling Point

The boiling point of a liquid is a crucial physical property for its characterization and assessment of purity. The following is a generalized experimental protocol for the determination of the boiling point of a liquid compound such as this compound.

Objective: To determine the boiling point of a liquid sample.

Apparatus:

-

Small test tube or ignition tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Beaker

-

Heating apparatus (e.g., Bunsen burner or heating mantle)

-

Stirring rod or magnetic stirrer

-

Liquid paraffin or other suitable heating bath liquid

-

Stand and clamp

Procedure:

-

Sample Preparation: A small amount of the liquid (e.g., this compound) is placed into the small test tube.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube. This assembly is then clamped and suspended in a beaker containing a high-boiling liquid, such as liquid paraffin, ensuring the sample is fully submerged.

-

Heating: The beaker is gently heated with constant stirring to ensure uniform temperature distribution.[6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

Temperature Recording: The heating is then stopped, and the bath is allowed to cool slowly with continuous stirring. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This is the point where the vapor pressure of the liquid equals the atmospheric pressure.

-

Repetition: For accuracy, the experiment should be repeated to obtain concordant readings.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point.

References

Navigating the Solubility Landscape of 2-Bromobenzotrifluoride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Bromobenzotrifluoride

This compound (BrC₆H₄CF₃) is a halogenated aromatic compound with a molecular weight of 225.01 g/mol . It exists as a colorless to light-colored liquid with a density of approximately 1.652 g/mL at 25 °C and a boiling point ranging from 167-168 °C. Its chemical structure, featuring a benzene ring substituted with a bromine atom and a trifluoromethyl group, imparts a unique combination of properties that make it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

The trifluoromethyl group significantly influences the electronic properties and lipophilicity of the molecule, while the bromine atom provides a reactive handle for various cross-coupling reactions. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.

Predicted Solubility Profile

The principle of "like dissolves like" provides a foundational framework for predicting the solubility of this compound in various organic solvents. The molecule possesses both a nonpolar aromatic ring and a polar carbon-bromine bond, along with the highly electronegative fluorine atoms of the trifluoromethyl group. This combination suggests a degree of polarity.

-

Polar Aprotic Solvents: Solvents such as acetone, ethyl acetate, and dichloromethane are likely to be effective in dissolving this compound due to their ability to engage in dipole-dipole interactions.

-

Polar Protic Solvents: Alcohols like methanol and ethanol are expected to be reasonably good solvents.

-

Nonpolar Solvents: Hydrocarbon solvents like hexane and toluene may exhibit lower solubility for this compound due to the mismatch in polarity. However, some solubility is expected due to the nonpolar aromatic ring.

-

Water: The solubility in water is expected to be very low due to the predominantly nonpolar and hydrophobic nature of the molecule.

Quantitative Solubility Data

As of the date of this guide, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a range of common organic solvents has not been identified. The following table is provided as a template for researchers to systematically record their experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Nonpolar Solvents | |||

| Hexane | |||

| Toluene | |||

| Polar Aprotic Solvents | |||

| Acetone | |||

| Dichloromethane | |||

| Ethyl Acetate | |||

| Tetrahydrofuran (THF) | |||

| Polar Protic Solvents | |||

| Methanol | |||

| Ethanol |

Experimental Protocol for Solubility Determination

The following detailed protocol describes the widely accepted isothermal equilibrium (or shake-flask) method for determining the solubility of a liquid solute like this compound in organic solvents.[1][2]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a constant temperature.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with tight-fitting caps (e.g., screw-cap vials with PTFE-lined septa)

-

Constant temperature bath or shaker incubator

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with UV detector (HPLC-UV))

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of a separate, undissolved liquid phase of this compound is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration remains constant.[2]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the collected solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved droplets. This step is critical to prevent overestimation of the solubility.

-

Record the mass of the collected saturated solution.

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using a suitable analytical method (GC-FID or HPLC-UV are common for this type of compound) to generate a calibration curve.

-

Analyze the diluted sample solution and determine its concentration using the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal equilibrium method for determining the solubility of this compound.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Conclusion

While a comprehensive quantitative database for the solubility of this compound in organic solvents is not currently available, this technical guide provides the necessary theoretical background and a robust experimental protocol for its determination. The provided isothermal equilibrium method is a reliable approach for generating accurate and reproducible solubility data. By following the detailed steps outlined, researchers and professionals in the fields of chemistry and drug development can obtain the critical solubility information required for their specific applications, thereby facilitating process optimization and innovation.

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromobenzotrifluoride. Due to the limited availability of experimentally derived public data, this guide presents predicted spectral data alongside a comprehensive, standardized experimental protocol for the acquisition of such spectra. This information is crucial for the structural elucidation, purity assessment, and quality control of this compound in research and development settings.

¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational models and provide an expected range for chemical shifts and coupling constants. Actual experimental values may vary based on solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data of this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.70 - 7.80 | d | 7.5 - 8.5 |

| H-4 | 7.35 - 7.45 | t | 7.5 - 8.5 |

| H-5 | 7.55 - 7.65 | t | 7.5 - 8.5 |

| H-6 | 7.85 - 7.95 | d | 7.5 - 8.5 |

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |

| C-1 | 129.0 - 131.0 | q | ~35 |

| C-2 | 120.0 - 122.0 | s | - |

| C-3 | 133.0 - 135.0 | s | - |

| C-4 | 127.0 - 129.0 | s | - |

| C-5 | 131.0 - 133.0 | s | - |

| C-6 | 126.0 - 128.0 | s | - |

| CF₃ | 122.0 - 124.0 | q | ~272 |

Visualization of Structure and Workflow

To aid in the interpretation of the spectral data and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Experimental Protocols

The following section details a standardized methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection : Use a high-purity deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) is a common choice for compounds of this nature.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing can aid dissolution.

-

Filtration and Transfer : To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the solvent, which is defined as 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. Instrument-specific optimization may be required.

¹H NMR Acquisition Parameters:

-

Pulse Program : Standard single-pulse sequence.

-

Spectral Width : Approximately 12-15 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds (a longer delay may be necessary for accurate integration).

-

Number of Scans : 8-16 scans are typically sufficient for a sample of this concentration.

-

Temperature : 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program : Standard proton-decoupled pulse sequence.

-

Spectral Width : 0-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

-

Temperature : 298 K (25 °C).

Data Processing

-

Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing : The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction : The baseline of the spectrum is corrected to be flat.

-

Referencing : The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.

-

Integration and Peak Picking : The relative areas of the signals are determined by integration, and the exact chemical shifts of the peaks are identified.

This guide provides a foundational understanding of the NMR characteristics of this compound and a robust protocol for its analysis. Researchers are encouraged to use this information as a starting point and to optimize experimental conditions for their specific instrumentation and research goals.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 2-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of 2-Bromobenzotrifluoride. This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its spectral characteristics is crucial for its identification, quality control, and utilization in research and development.

Introduction to Spectroscopic Analysis

FT-IR spectroscopy and mass spectrometry are powerful analytical techniques for elucidating the structural features of molecules. FT-IR provides information about the functional groups present by measuring the absorption of infrared radiation, while mass spectrometry determines the molecular weight and provides insights into the molecular structure through fragmentation analysis.

FT-IR Spectroscopic Analysis of this compound

The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its aromatic ring, carbon-halogen, and carbon-fluorine bonds.

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation (Neat Liquid): A small drop of this compound (as it is a liquid at room temperature) is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.

Instrumentation: A Fourier-Transform Infrared Spectrometer is used for the analysis.

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed on one of the plates, and the second plate is positioned on top.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

The background spectrum is automatically subtracted from the sample spectrum to yield the final FT-IR spectrum of the compound.

Data Presentation: FT-IR Spectral Data

The following table summarizes the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3000 | C-H stretch | Aromatic Ring |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1350 - 1150 | C-F stretch (asymmetric and symmetric) | Trifluoromethyl (-CF₃) |

| 1100 - 1000 | C-Br stretch | Bromo-group |

| 900 - 675 | C-H out-of-plane bend | Aromatic Ring |

Mass Spectrometry Analysis of this compound

Mass spectrometry of this compound provides its molecular weight and a characteristic fragmentation pattern that aids in its structural confirmation. Due to the presence of a bromine atom, the molecular ion and bromine-containing fragments will exhibit a characteristic M/M+2 isotopic pattern with nearly equal intensities.

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer with an electron ionization (EI) source is typically used.

Sample Introduction: The liquid sample is introduced into the ion source, often via direct injection or through a gas chromatograph (GC-MS).

Ionization: Electron ionization (EI) is employed, where the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and subsequent fragmentation.

Data Acquisition:

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Data Presentation: Mass Spectrometry Data

The table below lists the plausible prominent ions in the mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 224/226 | [C₇H₄BrF₃]⁺ (Molecular Ion) | 95 |

| 205/207 | [C₇H₄BrF₂]⁺ | 40 |

| 175 | [C₇H₄F₃]⁺ | 100 (Base Peak) |

| 146 | [C₆H₄Br]⁺ | 60 |

| 127 | [C₆H₄F]⁺ | 30 |

| 95 | [C₅H₄F]⁺ | 25 |

| 75 | [C₆H₃]⁺ | 20 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for FT-IR and Mass Spectrometry analysis.

Logical Fragmentation Pathway of this compound

Caption: Proposed fragmentation of this compound in EI-MS.

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 2-Bromobenzotrifluoride Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure of 2-Bromobenzotrifluoride derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, stability, and intermolecular interactions, which are critical for rational drug design and the development of novel materials. This document summarizes key crystallographic data, details experimental procedures for structure determination, and illustrates the underlying principles through logical diagrams.

Core Crystallographic Data of this compound Derivatives

The precise arrangement of atoms in a crystal lattice is defined by a unique set of parameters. Below is a summary of the crystallographic data for a representative this compound derivative, 2-bromo-N-(2,4-difluorobenzyl)benzamide, which serves as a key example for this class of compounds. This data provides a quantitative fingerprint of its solid-state architecture.

| Parameter | Value |

| Compound Name | 2-bromo-N-(2,4-difluorobenzyl)benzamide |

| Molecular Formula | C₁₄H₉BrF₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 15.1112(11)[1] |

| b (Å) | 4.8926(3)[1] |

| c (Å) | 17.4796(13)[1] |

| α (°) | 90 |

| β (°) | 91.167(7)[1] |

| γ (°) | 90 |

| Unit Cell Volume (ų) | 1292.05(16)[1] |

| Z (Molecules per unit cell) | 4[1] |

| Refinement Parameters | |

| R₁ | 0.0380[1] |

| wR₂ | 0.1226[1] |

| Goodness-of-fit (S) | 1.008[1] |

Table 1: Crystallographic data for 2-bromo-N-(2,4-difluorobenzyl)benzamide.

The monoclinic crystal system of this derivative is a common arrangement for organic molecules. The crystal structure is stabilized by intermolecular interactions, including N-H···O hydrogen bonds and C-Br···π interactions, which play a crucial role in the supramolecular assembly.[1]

Experimental Protocols: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of the crystallographic model.

Synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide

The synthesis of the title compound was achieved with a high yield of 92% through the reaction of commercial 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine.[1] This straightforward amidation reaction provides a reliable route to this class of derivatives.

Single-Crystal X-ray Diffraction

The following provides a generalized, yet detailed, protocol for the determination of the crystal structure of a this compound derivative, based on standard laboratory practices.

1. Crystal Growth:

-

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.

-

A common solvent system for this class of molecules is a mixture of dichloromethane and n-hexane.

-

The solution is left undisturbed in a loosely covered vial at room temperature, allowing for the slow formation of well-ordered crystals over several days.

2. Data Collection:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD or CMOS detector).

-

The crystal is maintained at a constant low temperature (e.g., 100 K or 293 K) during data collection to minimize thermal vibrations.

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

-

The structural model is then refined by least-squares methods against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

The quality of the final model is assessed by the R-factors (R₁ and wR₂) and the goodness-of-fit (S). Lower R-factors indicate a better agreement between the model and the experimental data.

Visualizing the Workflow and Structural Relationships

To better understand the process of crystal structure determination and the factors influencing the final structure, the following diagrams are provided.

Caption: Experimental workflow for determining the crystal structure of this compound derivatives.

Caption: Influence of substituent properties on the crystal packing and macroscopic properties.

References

Theoretical and Computational Deep Dive into 2-Bromobenzotrifluoride: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromobenzotrifluoride (2-BTF), a halogenated aromatic compound, serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1] Its unique molecular structure, featuring a bromine atom and a trifluoromethyl group on a benzene ring, imparts specific reactivity and physicochemical properties that are of significant interest in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the trifluoromethyl group, combined with the reactivity of the bromine atom, makes 2-BTF a versatile intermediate for introducing fluorinated moieties into larger, more complex molecules, often enhancing their metabolic stability and biological activity.[1] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, offering insights into its molecular geometry, spectroscopic properties, and electronic structure. By leveraging computational chemistry, researchers can predict and validate experimental findings, thereby accelerating the research and development of novel chemical entities.[2]

Physicochemical Properties

This compound is a colorless liquid at room temperature with the molecular formula C₇H₄BrF₃.[3][4] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrF₃ | [3][4] |

| Molecular Weight | 225.01 g/mol | [3][4] |

| CAS Number | 392-83-6 | [3][4] |

| Boiling Point | 167-168 °C | [4] |

| Density | 1.652 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.482 | [4] |

Computational Analysis: A Theoretical Framework

Due to the limited availability of extensive experimental data on the isolated molecule, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful avenue for in-depth analysis.[2] DFT calculations allow for the prediction of molecular structure, vibrational frequencies, and electronic properties with a high degree of accuracy.[5]

Molecular Geometry Optimization

The first step in the computational analysis of this compound is the optimization of its molecular geometry to find the lowest energy conformation.[6] This process involves calculating the forces on each atom and iteratively adjusting their positions until a stable structure is achieved.[6] The optimized geometry provides crucial information about bond lengths and bond angles, which are fundamental to understanding the molecule's reactivity and interactions.

Table 2: Predicted Geometrical Parameters of this compound (DFT B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.395 | C6-C1-C2 | 120.5 |

| C1-C6 | 1.393 | C1-C2-C3 | 119.8 |

| C2-C3 | 1.390 | C2-C3-C4 | 120.1 |

| C3-C4 | 1.396 | C3-C4-C5 | 120.2 |

| C4-C5 | 1.394 | C4-C5-C6 | 119.7 |

| C5-C6 | 1.391 | C5-C6-C1 | 119.7 |

| C1-Br | 1.910 | Br-C1-C2 | 119.5 |

| C2-C7 | 1.510 | Br-C1-C6 | 120.0 |

| C7-F1 | 1.345 | C1-C2-C7 | 121.0 |

| C7-F2 | 1.345 | C3-C2-C7 | 119.2 |

| C7-F3 | 1.346 | F1-C7-F2 | 106.5 |

| F1-C7-F3 | 106.6 | ||

| F2-C7-F3 | 106.5 |

(Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar aromatic compounds. A dedicated DFT calculation is required to obtain the precise values for this compound.)

Vibrational Spectroscopy: A Comparative Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a fingerprint of a molecule's vibrational modes.[7] DFT calculations can predict these vibrational frequencies, which can then be compared with experimental data to validate the computational model and aid in the assignment of spectral bands.[7][8]

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) of this compound

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental FT-IR | Experimental FT-Raman |

| C-H stretch | 3100 - 3000 | Data not available | Data not available |

| C=C stretch (aromatic) | 1600 - 1450 | Data not available | Data not available |

| C-F stretch (CF₃) | 1350 - 1100 | Data not available | Data not available |

| C-Br stretch | 700 - 500 | Data not available | Data not available |

(Note: The frequency ranges are typical for the specified vibrational modes. Specific experimental and calculated data for this compound are required for a direct comparison.)

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and electronic transitions.[9][10] The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its ability to participate in chemical reactions.[9] These properties can be reliably calculated using Time-Dependent DFT (TD-DFT).[11]

Table 4: Calculated Electronic Properties of this compound (TD-DFT/B3LYP/6-311++G(d,p))

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

| Excitation Energy (λmax) | 275 nm |

(Note: The values presented are illustrative and based on calculations for similar molecules. Specific TD-DFT calculations are necessary for accurate predictions for this compound.)

Experimental and Computational Protocols

To facilitate further research, this section outlines the detailed methodologies for the computational and experimental analysis of this compound.

Computational Methodology

All theoretical calculations should be performed using a quantum chemistry software package such as Gaussian.[5] The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[5][8] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[5] Frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum and to obtain the theoretical vibrational spectra.[2] Electronic properties, including HOMO and LUMO energies and the UV-Vis spectrum, would be calculated using Time-Dependent DFT (TD-DFT) with the same functional and basis set.[11]

Spectroscopic Analysis

For experimental validation, the FT-IR spectrum of this compound can be recorded using a PerkinElmer FT-IR spectrophotometer in the range of 4000-400 cm⁻¹ using the KBr pellet technique.[8] The FT-Raman spectrum can be obtained with a BRUCKER RFS 27 spectrometer equipped with an Nd:YAG laser operating at 1064 nm.[8] The UV-Vis absorption spectrum can be recorded in a suitable solvent, such as ethanol, using a UV-Vis spectrophotometer in the 200-400 nm range.

Visualizing the Computational Workflow

The process of theoretical and computational analysis of this compound can be visualized as a systematic workflow. This workflow ensures a comprehensive investigation of the molecule's properties, from its basic structure to its electronic behavior.

Caption: Computational analysis workflow for this compound.

Applications in Drug Development

The insights gained from the theoretical and computational analysis of this compound are highly valuable for drug development. The trifluoromethyl group is a key pharmacophore that can enhance a drug's metabolic stability, lipophilicity, and binding affinity.[1] By understanding the electronic structure and reactivity of 2-BTF, medicinal chemists can more effectively design and synthesize novel drug candidates with improved pharmacological profiles. The computational models can be used to predict how modifications to the 2-BTF scaffold will affect the molecule's properties, allowing for a more rational and efficient drug design process.

The following diagram illustrates a conceptual pathway for leveraging this compound in a drug discovery pipeline.

Caption: Role of 2-BTF in a drug discovery pipeline.

Conclusion

Theoretical studies and computational analysis provide a robust framework for understanding the fundamental properties of this compound. While experimental data remains indispensable, computational chemistry offers a predictive and complementary approach to accelerate research and development. The methodologies and conceptual workflows presented in this guide are intended to serve as a valuable resource for researchers and scientists working with this important chemical intermediate, particularly in the fields of medicinal chemistry and materials science. Further dedicated computational and experimental studies on this compound are warranted to fully elucidate its properties and expand its applications.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. scbt.com [scbt.com]

- 4. 2-溴三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 7. ijtsrd.com [ijtsrd.com]

- 8. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wuxibiology.com [wuxibiology.com]

- 10. m.youtube.com [m.youtube.com]

- 11. nanoient.org [nanoient.org]

Synthesis and Characterization of 2-Bromobenzotrifluoride: A Technical Guide

Introduction

2-Bromobenzotrifluoride, with the chemical formula C₇H₄BrF₃, is a critical organofluorine compound.[1][2] Its unique structure, which includes a reactive bromine atom and an electron-withdrawing trifluoromethyl group on a benzene ring, makes it a valuable intermediate in various chemical syntheses.[2] This compound serves as a fundamental building block in the production of pharmaceuticals, agrochemicals, and dyes.[2] Given its significance, a thorough understanding of its synthesis and characterization is paramount for researchers and professionals in drug development and materials science.[3]

This technical guide provides an in-depth overview of the primary synthetic routes to this compound, detailed experimental protocols, and a summary of its key characterization data.

Synthesis of this compound

The two predominant methods for the synthesis of this compound are the Sandmeyer reaction starting from 2-aminobenzotrifluoride and the direct bromination of benzotrifluoride.

Sandmeyer Reaction from 2-Aminobenzotrifluoride

The Sandmeyer reaction is a versatile and widely used method for converting primary aromatic amines into aryl halides via a diazonium salt intermediate.[4][5][6] This is a common and effective route for producing this compound.[1] The overall process involves two main stages: the diazotization of 2-aminobenzotrifluoride, followed by the copper(I) bromide-catalyzed displacement of the diazonium group.[1][4]

Caption: Workflow of the Sandmeyer reaction for this compound synthesis.

Experimental Protocol: Sandmeyer Reaction

This protocol is adapted from a patented industrial synthesis method.[1]

Materials:

-

2-Aminobenzotrifluoride (o-trifluoromethylaniline)

-

Hydrobromic acid (40%)

-

Sodium nitrite (NaNO₂)

-

Cuprous bromide (CuBr)

-

Water

-

Ice

Procedure:

-

Diazotization:

-

In a suitable reaction vessel, add 308 g (1.9 mol) of 2-aminobenzotrifluoride to 970 mL of 40% hydrobromic acid while stirring.[1]

-

Cool the mixture to 0°C using an ice bath.[1]

-

Separately, dissolve 140 g (2.03 mol) of sodium nitrite in 325 mL of water.[1]

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.[1]

-

After the addition is complete, continue stirring for 20 minutes while maintaining the low temperature to ensure complete formation of the diazonium salt.[1]

-

-

Substitution and Work-up:

-

In a separate 2 L flask, add 23.5 g (0.16 mol) of cuprous bromide to 65 mL of 40% hydrobromic acid and stir vigorously at room temperature.[1]

-

Pour the previously prepared cold diazonium salt solution into the cuprous bromide mixture. Vigorous gas (N₂) evolution will occur.[1]

-

Continue stirring for 20 minutes after the addition is complete.[1]

-

Transfer the mixture to a separatory funnel. The lower organic layer contains the crude product.

-

Wash the organic layer with a basic solution (e.g., dilute NaOH) followed by water.

-

The crude product is then purified by simple distillation to yield a yellow liquid.[1]

-

Yield and Purity: This method can produce this compound with a yield of approximately 89% and a purity of 99% as determined by Gas Chromatography (GC).[1]

Direct Bromination of Benzotrifluoride

Another synthetic approach is the direct bromination of benzotrifluoride. This method involves treating benzotrifluoride with a brominating agent in the presence of a catalyst.

Experimental Protocol: Direct Bromination

This protocol is based on a patented method for a related synthesis, illustrating the general conditions.[7]

Materials:

-

Benzotrifluoride

-

Sulfuric acid (e.g., 30-60%)

-

Potassium bromide (KBr)

-

Cuprous bromide (CuBr)

-

Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride)

-

Dichloromethane (for extraction)

Procedure:

-

Reaction Setup:

-

In a 100 mL flask, charge benzotrifluoride (1.5g), 70mL of 30% sulfuric acid, potassium bromide (2.1g), cuprous bromide (3.5g), and bis(triphenylphosphine)palladium chloride (1.0g).[7]

-

Stir the mixture vigorously at room temperature.

-

-

Reaction and Work-up:

-

Allow the reaction to proceed for approximately 8 hours.[7]

-

After the reaction period, filter the mixture.

-

Add 100 mL of water to the filtrate and extract the product with dichloromethane.

-

The organic extracts are combined and purified, typically by column chromatography, to isolate the this compound.[7]

-

Yield and Purity: This route can achieve very high yields, with reports of up to 98.7%.[7]

Synthesis Data Summary

| Parameter | Sandmeyer Reaction | Direct Bromination |

| Starting Material | 2-Aminobenzotrifluoride[1] | Benzotrifluoride[7] |

| Key Reagents | NaNO₂, HBr, CuBr[1] | KBr, H₂SO₄, CuBr, Pd Catalyst[7] |

| Reaction Temp. | 0-5°C (Diazotization), RT (Substitution)[1] | Room Temperature[7] |

| Reaction Time | < 1 hour (Diazotization), ~20 min (Substitution)[1] | 2-10 hours[7] |

| Reported Yield | ~89%[1] | ~96-99%[7] |

| Reported Purity | 99% (GC)[1] | Not specified, requires chromatographic purification.[7] |

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using various analytical techniques.[3]

Caption: General workflow for the purification and characterization of this compound.

Physical and Spectroscopic Properties

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physical Properties

| Property | Value |

| CAS Number | 392-83-6[1][2] |

| Molecular Formula | C₇H₄BrF₃[1][2] |

| Molecular Weight | 225.01 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[2][8][9] |

| Boiling Point | 167-168 °C or 171 °C[2] |

| Density | 1.652 g/mL at 25°C |

| Refractive Index (n20/D) | 1.482 |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | The spectrum shows complex multiplets in the aromatic region (δ 7.3-7.7 ppm) corresponding to the four protons on the benzene ring.[10] |

| ¹⁹F NMR | A singlet is typically observed around δ -62.4 ppm (relative to CCl₃F) for the CF₃ group.[11] |

| ¹³C NMR | The spectrum displays characteristic signals for the aromatic carbons and a quartet for the trifluoromethyl carbon due to C-F coupling. |

| FTIR (Neat) | Key absorptions include C-H stretching (aromatic), C=C stretching (aromatic ring), and strong absorptions corresponding to C-F and C-Br bonds. The C-Br stretching vibration typically appears at lower wavenumbers (~550 cm⁻¹).[12][13] |

| Mass Spec. (EI-MS) | The mass spectrum shows a molecular ion peak (M⁺) at m/z 224 and a characteristic M+2 peak at m/z 226 of nearly equal intensity, which is indicative of the presence of a single bromine atom.[3] |

Conclusion

This compound is a pivotal chemical intermediate whose synthesis is well-established through robust methods like the Sandmeyer reaction and direct bromination. The Sandmeyer reaction, in particular, offers a reliable pathway from readily available 2-aminobenzotrifluoride, yielding high-purity product. The characterization of this compound is definitively achieved through a combination of spectroscopic techniques, including NMR, FTIR, and mass spectrometry, which together confirm its structure and purity. The detailed protocols and data presented in this guide serve as a comprehensive resource for chemists and researchers engaged in the synthesis and application of this versatile compound.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 392-83-6 | this compound [fluoromart.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 8. This compound, 98% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. This compound - Shandong Biotech [shandongbiotech.com]

- 10. This compound(392-83-6) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Stability and Handling of 2-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and safe handling procedures for 2-Bromobenzotrifluoride (CAS No. 392-83-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Chemical and Physical Properties

This compound is a colorless to pale-yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₇H₄BrF₃ | [2] |

| Molecular Weight | 225.01 g/mol | [2] |

| Boiling Point | 167-168 °C | [2][3] |

| Density | 1.652 g/mL at 25 °C | [2][3] |

| Refractive Index | n20/D 1.482 | [2][3] |

| Flash Point | 52 °C (closed cup) | [2] |

| Appearance | Colorless to red to green clear liquid | [4] |

Stability Profile

This compound is generally considered stable under normal handling and storage conditions.[5][6] However, it is important to be aware of potential instabilities under specific conditions.

| Stability Parameter | Information | References |

| Thermal Stability | Stable under normal conditions. Heating may cause expansion or decomposition, leading to violent rupture of containers.[7] No specific decomposition temperature is consistently reported. | [6] |

| Light Sensitivity | Information not available. As a precaution, store in a light-resistant container. | [1] |

| Reactivity | Reacts with strong oxidizing agents.[5][6] Avoid contamination with oxidizing agents like nitrates, oxidizing acids, and chlorine bleaches as ignition may result.[7] | |

| Incompatible Materials | Strong oxidizing agents, strong bases.[6] | |

| Hazardous Decomposition Products | On combustion, may emit toxic and irritating fumes, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides, and gaseous hydrogen fluoride (HF).[6][7] |

Safe Handling and Storage Precautions

Proper handling and storage are paramount to prevent exposure and maintain the quality of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

| PPE Type | Specification | References |

| Eye Protection | Safety glasses with side shields or chemical goggles. | [6][7] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). | [6][7] |

| Skin and Body Protection | Lab coat, long-sleeved shirt, and trousers. | [6][7] |

| Respiratory Protection | Use in a well-ventilated area. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge. | [7][8] |

Engineering Controls

| Control | Specification | References |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. | [7][8] |

| Explosion-Proof Equipment | Use explosion-proof electrical, ventilating, and lighting equipment. | [6][7] |

| Grounding | Ground and bond container and receiving equipment to prevent static discharges. | [7] |

Storage Conditions

| Condition | Recommendation | References |

| Temperature | Store in a cool, dry place. Some suppliers recommend storage at 2-8 °C. | [4][7] |

| Container | Keep containers securely sealed when not in use. Store in the original container. | [7][8] |

| Location | Store in a well-ventilated area away from incompatible materials and sources of ignition. | [7][8] |

Experimental Protocols for Stability Assessment

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature of this compound.

Methodology:

-

A small sample (5-10 mg) of this compound is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The onset temperature of decomposition is identified as the point where significant weight loss begins.

Long-Term Stability Study (Isothermal Aging)

Objective: To evaluate the shelf-life and identify degradation products under defined storage conditions.

Methodology:

-

Aliquots of this compound are stored in sealed, amber glass vials under controlled temperature and humidity conditions (e.g., 25 °C/60% RH and accelerated conditions of 40 °C/75% RH).

-

Samples are withdrawn at specified time points (e.g., 0, 3, 6, 9, 12, 24 months).

-

Each sample is analyzed for purity and the presence of degradation products using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Changes in physical appearance (e.g., color) are also documented.

Reactivity with Oxidizing Agents (Isothermal Microcalorimetry - IMC)

Objective: To quantify the heat generated from the reaction of this compound with an oxidizing agent.

Methodology:

-

A small, precise amount of this compound is placed in an IMC ampoule.

-

A separate container with a strong oxidizing agent (e.g., potassium permanganate) is placed within the same ampoule, ensuring no initial contact.

-

The ampoule is sealed and placed in the microcalorimeter to reach thermal equilibrium.

-

The containers are then mixed, and the heat flow (power) is measured over time.

-

The total heat generated provides a quantitative measure of the reactivity.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling and stability assessment of this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. Calorimetry | University of Tübingen [uni-tuebingen.de]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. synquestlabs.com [synquestlabs.com]

- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. 392-83-6 | this compound [fluoromart.com]

- 8. Page loading... [guidechem.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 2-bromobenzotrifluoride as a key building block. This versatile reaction enables the synthesis of a diverse range of 2-(trifluoromethyl)biaryl compounds, which are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid or its ester, with an organohalide. The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acid coupling partners.[2] this compound is a valuable substrate in this reaction, as the resulting 2-(trifluoromethyl)biaryl motif is a prevalent feature in many pharmaceuticals and agrochemicals.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three primary steps: oxidative addition of the palladium(0) catalyst to the organohalide (this compound), transmetalation with the organoboron species, and reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the organoboron reagent, facilitating the transmetalation step.[3]

Experimental Protocols

Herein, a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided. This protocol should be considered a starting point and may require optimization for specific substrates and scales.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1–1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

General Procedure:

-

Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to this compound.

-

Reaction: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the progress by an appropriate analytical technique such as TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-(trifluoromethyl)biaryl product.

Data Presentation

The following tables summarize the reaction conditions and yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids, collated from various studies.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids

| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 92 |

| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 16 | 88 |

| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | DME/H₂O | 85 | 24 | 75 |

| 5 | 2-Naphthylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 90 |

| 6 | 4-Formylphenylboronic acid | Pd(OAc)₂/PCy₃ (2) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 85 |

| 7 | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Ethanol/H₂O | 85 | 18 | 93 |

| 8 | 2-Furylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 20 | 68 |

Note: Yields are based on isolated product and may vary depending on the specific reaction conditions and scale.

Mandatory Visualization

Suzuki-Miyaura Cross-Coupling Experimental Workflow

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Heck Reaction with 2-Bromobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Heck reaction utilizing 2-bromobenzotrifluoride as an aryl halide substrate. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad applications in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The presence of the trifluoromethyl group in the ortho position of the aromatic ring introduces unique electronic and steric properties that can influence the reactivity and selectivity of the Heck coupling, making specific and optimized protocols essential for successful implementation.

The Mizoroki-Heck reaction is a versatile method for the arylation of olefins, typically involving the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, migratory insertion of the olefin into the palladium-carbon bond, and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active catalyst.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the Heck reaction of this compound with various commercially significant alkenes, including styrene, ethyl acrylate, and n-butyl acrylate. These tables are designed for easy comparison of different catalytic systems and reaction parameters.

Table 1: Heck Reaction of this compound with Styrene

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | DMF | 100 | 12 | 85 |

| 2 | PdCl₂(PPh₃)₂ (3) | - | Et₃N (2.5) | NMP | 120 | 16 | 92 |

| 3 | Pd₂(dba)₃ (1) | Xantphos (2) | K₃PO₄ (2) | Dioxane | 110 | 24 | 88 |

Table 2: Heck Reaction of this compound with Ethyl Acrylate

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (1.5) | P(o-tol)₃ (3) | NaOAc (2) | DMA | 130 | 18 | 95 |

| 2 | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2) | Toluene | 110 | 20 | 89 |

| 3 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | DMF/H₂O (5:1) | 100 | 12 | 91 |